Cas no 875-51-4 (4-Bromo-2-nitroaniline)

4-Bromo-2-nitroaniline is een organische verbinding met de molecuulformule C6H5BrN2O2. Deze stof valt op door zijn specifieke bromering en nitrogroep op de aniline-ring, wat hem geschikt maakt voor diverse synthetische toepassingen in de organische chemie. Het wordt vaak gebruikt als tussenproduct in de productie van kleurstoffen, farmaceutische stoffen en agrochemicaliën. Dankzij zijn reactieve functionele groepen biedt het goede mogelijkheden voor verdere chemische modificaties. De stabiele kristallijne structuur en hoge zuiverheid maken het betrouwbaar voor onderzoeks- en industriële processen. Geschikt voor gespecialiseerde synthesewegen waar precisie en consistentie essentieel zijn.
4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline structure
Product Name:4-Bromo-2-nitroaniline
CAS-nummer:875-51-4
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD00041312
CID:40156
PubChem ID:24883888
Update Time:2026-05-28

4-Bromo-2-nitroaniline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Bromo-2-nitroaniline
    • Benzenamine, 4-bromo-2-nitro-
    • 1-amino-4-bromo-2-nitrobenzene
    • 2-Nitro-4-bromoaniline
    • 4-bromo-2-nitro-aniline
    • 4-bromo-2-nitrobenzenamine
    • 4-Bromo-2-nitrobenzeneamine
    • 4-bromo-2-nitrooaniline
    • 4-Bromo-2-nitro-phenylamine
    • 4-Bromo-o-nitroaniline
    • Aniline,4-bromo-2-nitro
    • Benzenamine,4-bromo-2-nitro
    • p-bromonitroaniline
    • p-Bromo-o-nitroaniline
    • Aniline, 4-bromo-2-nitro-
    • 2-nitro-4-Bromo Aniline
    • 4-bromo-2-nitrophenylamine
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • PubChem3817
    • 4bromo-2-nitroaniline
    • 4-bromo-6-nitroanili
    • 4-Bromo-2-nitrobenzenamine (ACI)
    • Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
    • (4-Bromo-2-nitrophenyl)amine
    • NSC 10069
    • NSC 37396
    • 4-bromo-6-nitroaniline
    • AC-2761
    • CS-W007476
    • SCHEMBL120973
    • NSC10069
    • DTXSID0061248
    • 4-Bromo-2-nitroaniline, 97%
    • BRN 2210198
    • EN300-36305
    • DTXCID1048590
    • BCP26964
    • STL356468
    • 3-12-00-01670 (Beilstein Handbook Reference)
    • B3033
    • AI3-15013
    • VU0549288-1
    • BP-12740
    • SY002837
    • 875-51-4
    • AKOS002320032
    • AS-0017
    • Z351479760
    • F9995-0098
    • NSC-10069
    • NSC37396
    • AC-907/25005375
    • 4-bromo-2-nitro aniline
    • SCHEMBL13049948
    • 4-Bromo-2-nitro-N-phenylamine
    • NSC-37396
    • MFCD00041312
    • W-203995
    • MDL: MFCD00041312
    • Inchi: 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • InChI-sleutel: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C(N)=CC=C(Br)C=1)=O
    • BRN: 2210198

Berekende eigenschappen

  • Exacte massa: 215.95300
  • Monoisotopische massa: 215.953
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 71.8
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.7917 (rough estimate)
  • Smeltpunt: 110.0 to 114.0 deg-C
  • Kookpunt: 308.7 °C at 760 mmHg
  • Vlampunt: 140.5℃
  • Brekindex: 1.5150 (estimate)
  • PSA: 71.84000
  • LogboekP: 3.04390
  • Oplosbaarheid: 未确定

4-Bromo-2-nitroaniline Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H302,H315,H317,H319,H335
  • Waarschuwingsverklaring: P261,P280,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37/38-43
  • Veiligheidsinstructies: S26-S36/37/39
  • RTECS:BW9370000
  • Identificatie van gevaarlijk materiaal: Xn
  • Gevaarklasse:IRRITANT, IRRITANT-HARMFUL
  • TSCA:Yes
  • Opslagvoorwaarde:Store at room temperature
  • Risicozinnen:R20/21/22; R36/37/38

4-Bromo-2-nitroaniline Douanegegevens

  • HS-CODE:2921420090
  • Douanegegevens:

    中国海关编码:

    2921420090

    概述:

    2921420090 其他苯胺衍生物及其盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Bromo-2-nitroaniline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, 0 - 10 °C; 1 h, rt
Referentie
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, 80 °C
Referentie
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
Ullah, Nisar, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(2), 281-291

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referentie
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Referentie
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referentie
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  pH 6, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  12 h, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Nitric acid ,  Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ,  Water ;  4 h, 1 atm, 50 °C
2.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referentie
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referentie
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  12 h, 0 °C → rt
Referentie
Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols
Vyas, Punita V.; et al, Tetrahedron Letters, 2003, 44(21), 4085-4088

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Phosphonium, 1,2-ethanediylbis[triphenyl-, bis(tribromide) Solvents: Methanol ,  Dichloromethane ;  < 5 min, rt
Referentie
The synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide as a new brominating agent in the presence of solvents and under solvent-free conditions
Salmasi, Reihaneh; et al, Journal of the Iranian Chemical Society, 2016, 13(11), 2019-2028

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Referentie
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; et al, Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Referentie
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referentie
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Productiemethode 17

Reactievoorwaarden
1.1 10 h, rt
Referentie
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol
Referentie
Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines
Wright, Jon L.; et al, Journal of Medicinal Chemistry, 2000, 43(18), 3408-3419

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Referentie
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Referentie
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  < 8 °C
1.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referentie
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Sodium persulfate Solvents: 1,2-Dichloroethane ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referentie
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Potassium persulfate ,  Silver nitrate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 - 10 h, 80 °C
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
2.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Referentie
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referentie
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Productiemethode 25

Reactievoorwaarden
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Referentie
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Referentie
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referentie
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

4-Bromo-2-nitroaniline Raw materials

4-Bromo-2-nitroaniline Preparation Products

4-Bromo-2-nitroaniline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875-51-4)4-Bromo-2-nitroaniline
Ordernummer:A10425
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:13
Prijs ($):150.0
E-mail:sales@amadischem.com

4-Bromo-2-nitroaniline Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:875-51-4)4-Bromo-2-nitroaniline
A10425
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):150.0
E-mail